6,7-dihydro-5H-[1,4]dioxepino[2,3-c][1,2,5]thiadiazol-6-amine hydrochloride
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Overview
Description
6,7-dihydro-5H-[1,4]dioxepino[2,3-c][1,2,5]thiadiazol-6-amine hydrochloride is a complex heterocyclic compound that features a unique combination of oxygen, nitrogen, and sulfur atoms within its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydro-5H-[1,4]dioxepino[2,3-c][1,2,5]thiadiazol-6-amine hydrochloride typically involves the reaction of 2,5-disulfanyl-1,3,5-thiadiazole with 1,3-dibromopropane . This reaction proceeds through a halocyclization mechanism, where the nitrogen atom of the thiadiazole ring participates in the formation of the final product. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6,7-dihydro-5H-[1,4]dioxepino[2,3-c][1,2,5]thiadiazol-6-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. Reaction conditions often involve the use of solvents like DMSO, acetonitrile, or ethanol, and temperatures ranging from room temperature to reflux conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives, depending on the specific reaction and conditions employed.
Scientific Research Applications
6,7-dihydro-5H-[1,4]dioxepino[2,3-c][1,2,5]thiadiazol-6-amine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6,7-dihydro-5H-[1,4]dioxepino[2,3-c][1,2,5]thiadiazol-6-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular pathways and targets involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6,7-dihydro-5H-[1,4]dioxepino[2,3-c][1,2,5]thiadiazol-6-amine hydrochloride include:
- 6,7-dihydro-5H-[1,3,4]thiadiazolo[2,3-b][1,3]thiazinium
- 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
- 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole
Uniqueness
What sets this compound apart is its unique combination of oxygen, nitrogen, and sulfur atoms within its structure, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C5H8ClN3O2S |
---|---|
Molecular Weight |
209.66 g/mol |
IUPAC Name |
6,7-dihydro-5H-[1,4]dioxepino[2,3-c][1,2,5]thiadiazol-6-amine;hydrochloride |
InChI |
InChI=1S/C5H7N3O2S.ClH/c6-3-1-9-4-5(10-2-3)8-11-7-4;/h3H,1-2,6H2;1H |
InChI Key |
QXQBYWKXIISMAP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=NSN=C2O1)N.Cl |
Origin of Product |
United States |
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